(R)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate
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Overview
Description
®-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an amino acid derivative. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted cinnamic acid derivative, in the presence of a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
®-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to its target, modulating the activity of enzymes or receptors involved in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
®-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These features make it a valuable compound for drug development and other scientific applications.
Properties
Molecular Formula |
C11H12F3NO3 |
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Molecular Weight |
263.21 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate |
InChI |
InChI=1S/C11H12F3NO3/c1-17-10(16)9(15)6-7-2-4-8(5-3-7)18-11(12,13)14/h2-5,9H,6,15H2,1H3/t9-/m1/s1 |
InChI Key |
ISRMLRVCCTUJCE-SECBINFHSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)OC(F)(F)F)N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)N |
Origin of Product |
United States |
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